molecular formula C23H31N5O7 B562040 Hippuryl-His-Leu acetate salt CAS No. 103404-54-2

Hippuryl-His-Leu acetate salt

Cat. No. B562040
CAS RN: 103404-54-2
M. Wt: 489.529
InChI Key: NSEVQQKNHZCIKL-QJHJCNPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hippuryl-His-Leu acetate salt, also known as N-Benzoyl-Gly-His-Leu, is a substrate for detecting the activity of angiotensin I converting enzyme . The His-Leu released by Hippuryl-His-Leu-OH can react with o-phtbaldialdehyde or Fluorescamine for fluorescence detection .


Molecular Structure Analysis

The molecular formula of Hippuryl-His-Leu acetate salt is C23H31N5O7 . Its molecular weight is 489.5 g/mol . The IUPAC name is acetic acid; (2S)-2-[[ (2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of Hippuryl-His-Leu acetate salt include a molecular weight of 489.5 g/mol . It has 6 hydrogen bond donors and 8 hydrogen bond acceptors . It also has 11 rotatable bonds . It is soluble in acetic acid .

Scientific Research Applications

Alzheimer’s Disease Research

In the context of neurodegenerative diseases, Hippuryl-His-Leu acetate salt has been linked with Alzheimer’s disease (AD) research. Human genetic data have associated ACE with AD, and purified ACE has been reported to cleave synthetic amyloid beta-protein (Abeta) in vitro. This suggests that Hippuryl-His-Leu acetate salt could be used as a substrate in studies investigating the role of ACE in AD pathogenesis and progression .

Drug Development

The compound’s role as a substrate for ACE makes it valuable in drug development, particularly for designing new ACE inhibitors. These inhibitors are essential for treating conditions like hypertension and heart failure. By studying the interaction between Hippuryl-His-Leu acetate salt and ACE, researchers can identify potential drug candidates that effectively inhibit this enzyme .

Peptide Synthesis

Hippuryl-His-Leu acetate salt may also be used in peptide synthesis due to its structural components. It can serve as a building block for creating more complex peptides with specific biological functions, which can be applied in various therapeutic areas.

Enzymology Studies

In enzymology, this compound provides insights into enzyme-substrate interactions, particularly involving peptidyldipeptide hydrolases like ACE. Understanding these interactions is vital for elucidating enzyme mechanisms and designing enzyme inhibitors .

Biomarker Discovery

Due to its specificity as an ACE substrate, Hippuryl-His-Leu acetate salt can be employed in biomarker discovery efforts, particularly for cardiovascular diseases where ACE levels are indicative of disease presence or progression .

Nutritional Science

In nutritional science, the measurement of ACE inhibitory activity using Hippuryl-His-Leu acetate salt can help evaluate the health benefits of certain foods or supplements that may possess natural ACE inhibitory properties .

Veterinary Medicine

Lastly, this compound’s application extends to veterinary medicine, where it can be used to assess ACE activity in animal models or tissues, providing valuable data for comparative physiology studies and the development of veterinary therapeutics .

Each of these fields leverages the unique properties of Hippuryl-His-Leu acetate salt to advance scientific knowledge and develop new treatments for various health conditions.

MilliporeSigma - N-Hippuryl-His-Leu powder MilliporeSigma - Hippuryl-His-Leu S Molecule - Buy Hippuryl-His-Leu acetate salt

Safety and Hazards

In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

properties

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O5.C2H4O2/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;1-2(3)4/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);1H3,(H,3,4)/t16-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEVQQKNHZCIKL-QJHJCNPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745564
Record name N-Benzoylglycyl-L-histidyl-L-leucine--acetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hippuryl-His-Leu acetate salt

CAS RN

103404-54-2
Record name N-Benzoylglycyl-L-histidyl-L-leucine--acetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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